alpha-Angelica lactone

Vue d'ensemble

Description

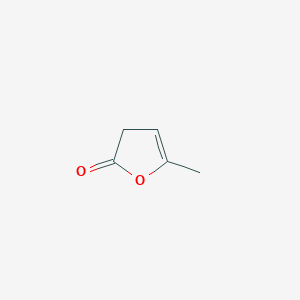

Alpha-Angelica lactone, also known as 4-Hydroxy-3-pentenoic acid gamma-lactone or 5-Methyl-2(3H)-furanone, is a naturally occurring cyclic lactone. It is found in various plants and is known for its sweet, herbal aroma with a hint of tobacco. The compound has a molecular formula of C5H6O2 and a molecular weight of 98.10 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Alpha-Angelica lactone can be synthesized from bio-based levulinic acid. The process involves the ring-closure of levulinic acid to form this compound. This reaction can be catalyzed by acids and typically occurs under mild conditions .

Industrial Production Methods: In an industrial setting, this compound is produced by the acid-catalyzed dehydration of levulinic acid. The reaction is carried out in a controlled environment to ensure high yield and purity. The product is then purified through distillation to obtain a mixture of alpha- and beta-angelica lactones .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form various products, including levulinic acid esters.

Reduction: The compound can be hydrogenated to produce gamma-valerolactone.

Substitution: It can participate in substitution reactions, such as the Diels-Alder reaction with cyclopentadiene.

Common Reagents and Conditions:

Oxidation: Catalysts like TiO2-SO3H are used for the oxidation of this compound.

Reduction: Ruthenium on carbon (Ru/C) is commonly used for the hydrogenation of this compound.

Substitution: The Diels-Alder reaction is typically carried out using dienes like cyclopentadiene under mild conditions.

Major Products:

Oxidation: Levulinic acid esters.

Reduction: Gamma-valerolactone.

Substitution: Diels-Alder adducts with various dienes.

Applications De Recherche Scientifique

Catalytic Applications

1.1 Upgrading to Levulinic Acid Esters

One significant application of alpha-angelica lactone is its use as a precursor in the catalytic upgrading to levulinic acid esters. A study demonstrated that this compound could be converted into butyl levulinate under mild conditions using Amberlyst® 36 as a catalyst. The reaction achieved full conversion with a selectivity of 94% towards the ester at 75 °C. This method was found to be more efficient than traditional methods using levulinic acid, showcasing this compound's potential as a platform chemical for producing valuable esters .

1.2 Oxidation Reactions

This compound has been utilized in oxidation reactions, particularly in the transformation of N-aryl pyrrolidines to lactams. This method employs this compound as a catalyst, providing an efficient pathway to synthesize various lactams from pyrrolidines . Additionally, studies have shown that the oxidation of this compound can yield multiple products, including ketene and acetaldehyde, through reactions initiated by atomic oxygen .

Organic Synthesis

2.1 Diastereoselective Organocatalysis

In organic synthesis, this compound has been employed in diastereoselective reactions. A notable study highlighted its use in a quinidine-catalyzed addition to beta-halo-alpha-ketoesters, where it acted as a nucleophile at the alpha-position. This reaction produced fully substituted glycolic esters with three contiguous stereocenters, showcasing the compound's regioselectivity and potential for synthesizing complex organic molecules .

Biofuel Production

This compound has garnered attention as a renewable resource for biofuel production due to its favorable properties compared to traditional bioethanol sources. Research indicates that it can be synthesized from lignocellulosic materials with high yields, making it an attractive candidate for sustainable energy solutions . Its oxidation products can also serve as intermediates in biofuel formulations.

Table 1: Summary of Catalytic Studies Involving this compound

Mécanisme D'action

Alpha-Angelica lactone exerts its effects through various molecular pathways. It enhances the activity of glutathione S-transferases and UDP-glucuronosyltransferases, which are detoxification enzymes in the liver and gastrointestinal tract . The compound also participates in the synthesis of glutathione, a crucial antioxidant in the body .

Comparaison Avec Des Composés Similaires

Alpha-Angelica lactone is similar to other lactones such as gamma-valerolactone and methyl levulinate. it is unique due to its specific aroma and its ability to undergo a wide range of chemical reactions . Other similar compounds include:

Gamma-Valerolactone: Used as a solvent and fuel additive.

Methyl Levulinate: Used in the production of green solvents and fragrances.

This compound stands out due to its versatility in chemical reactions and its applications in various fields, from chemistry to medicine.

Activité Biologique

α-Angelica lactone (CHO) is a cyclic ester derived from levulinic acid, known for its diverse biological activities and potential applications in organic synthesis. This compound has garnered attention for its roles in catalysis, medicinal chemistry, and as a precursor for various chemical transformations. The following sections present a comprehensive review of the biological activity of α-angelica lactone, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

1. Antimicrobial Properties

α-Angelica lactone exhibits significant antimicrobial activity against various pathogens, including bacteria and viruses. Research indicates that it can inhibit the growth of several strains, making it a candidate for developing new antimicrobial agents.

- Case Study : A study demonstrated that α-angelica lactone effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) and various fungal strains, suggesting its potential as a broad-spectrum antimicrobial agent .

2. Anticancer Activity

The compound has shown promise in cancer research due to its ability to induce apoptosis in cancer cells.

- Mechanism : α-Angelica lactone triggers apoptotic pathways by activating caspases and modulating the expression of Bcl-2 family proteins, thereby promoting cell death in tumor cells .

3. Neuroprotective Effects

Research has indicated that α-angelica lactone may possess neuroprotective properties. It appears to modulate neuronal signaling pathways, which could be beneficial in neurodegenerative diseases.

- Findings : Studies have shown that α-angelica lactone can protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents .

4. Catalytic Applications

In addition to its biological activities, α-angelica lactone serves as an effective catalyst in organic reactions, particularly in the oxidation of benzylic C–H bonds.

- Research Insight : A study highlighted its use as a low-cost catalyst for synthesizing isocoumarins and phthalides through radical processes, demonstrating its utility beyond biological applications .

Table 1: Summary of Biological Activities of α-Angelica Lactone

Antimicrobial Mechanisms

The antimicrobial efficacy of α-angelica lactone is attributed to its ability to disrupt bacterial cell membranes and inhibit vital metabolic processes within pathogens.

Apoptotic Pathways

The induction of apoptosis involves multiple pathways:

- Caspase Activation : α-Angelica lactone activates caspases, which are crucial for executing apoptosis.

- Bcl-2 Modulation : It alters the expression levels of pro-apoptotic and anti-apoptotic proteins within cancer cells.

Neuroprotection

α-Angelica lactone's neuroprotective effects may stem from:

- Oxidative Stress Reduction : It scavenges free radicals, thereby reducing oxidative damage.

- Inflammation Modulation : The compound may also regulate inflammatory pathways that contribute to neuronal damage.

Case Study 1: Antimicrobial Efficacy

A study evaluated the effectiveness of α-angelica lactone against various bacterial strains. The results indicated significant inhibition zones compared to control groups, confirming its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Apoptosis

In vitro experiments demonstrated that treatment with α-angelica lactone led to a marked decrease in cell viability in several cancer cell lines. Flow cytometry analysis revealed increased Annexin V staining, indicating enhanced apoptosis rates.

Propriétés

IUPAC Name |

5-methyl-3H-furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c1-4-2-3-5(6)7-4/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOTQFLOTGBBMEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047693 | |

| Record name | alpha-Angelica lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

591-12-8 | |

| Record name | α-Angelica lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Angelica lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylfuran-2(3H)-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=654 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Furanone, 5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Angelica lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylfuran-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.821 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY-3-PENTENOIC ACID.GAMMA.-LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29CRF6L9C5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.